Glidazamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

格列酰胺是一种第二代磺酰脲类衍生物,具有降血糖作用。它主要用于帮助控制2型糖尿病患者的血糖水平。 该化合物降血糖作用被认为不如格列卡胺 .

准备方法

合成路线和反应条件

格列酰胺的合成涉及在特定条件下使合适的磺酰脲衍生物发生反应。详细的合成路线和反应条件在公共领域内并不容易获得,但通常涉及通过磺酰氯与脲衍生物反应形成磺酰脲部分。

工业生产方法

格列酰胺的工业生产很可能遵循与实验室制备类似的合成路线,但规模更大。这涉及优化反应条件以确保高产率和纯度,以及实施经济高效且可扩展的工艺。

化学反应分析

反应类型

格列酰胺可以进行各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢。常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。

还原: 这种反应涉及添加氢气或去除氧气。常见的还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。

取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。

常见的试剂和条件

氧化: 高锰酸钾 (KMnO₄) 在酸性或碱性条件下。

还原: 氢化铝锂 (LiAlH₄) 在干燥的乙醚中。

取代: 卤素(例如,氯,溴)在催化剂存在下。

主要形成的产物

这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生亚砜或砜,而还原可能会产生胺或醇。

科学研究应用

Scientific Research Applications

-

Glycemic Control in Type 2 Diabetes

- Efficacy Studies : Clinical trials have demonstrated that glidazamide significantly reduces glycated hemoglobin (HbA1c) levels. For instance, a two-year study indicated a reduction of HbA1c by approximately 0.46% across a cohort of T2DM patients treated with this compound alone or in combination with other oral antidiabetic drugs .

- Long-term Safety : Research has shown that this compound is associated with a low incidence of hypoglycemic episodes, making it a safer option compared to older sulfonylureas like glibenclamide .

-

Cardiovascular Outcomes

- Cardiovascular Safety : Studies have indicated that this compound may offer cardiovascular benefits, showing no increased risk of cardiovascular mortality compared to other glucose-lowering agents. This aspect has been particularly emphasized in real-world observational studies .

- Renal Protection : The ADVANCE study highlighted that gliclazide-based intensive glucose control significantly reduced the risk of nephropathy and end-stage renal disease compared to standard glucose control .

- Cost-Effectiveness Analysis

Efficacy and Safety Data from Clinical Trials

| Study | Duration (Years) | Treatment | N | HbA1c Reduction (%) | Severe Hypoglycemia Rate (%) |

|---|---|---|---|---|---|

| GUIDE 2004 | 0.52 | Gliclazide MR | 405 | Not reported | 0 |

| ADVANCE 2008 | 5.0 | Gliclazide IGC | 5571 | Not reported | 2.7 |

| Foley et al. 2009 | 2.0 | Gliclazide | 546 | Not reported | 0 |

| TOSCA.IT 2017 | 4.8 | Sulfonylurea A | 1493 | Not reported | 1.61 |

Case Studies

- Clinical Case Study on Elderly Patients : A clinical study involving elderly patients demonstrated that this compound effectively controlled blood sugar levels with minimal risk of hypoglycemia, highlighting its suitability for older populations who are often more vulnerable to adverse effects from diabetes medications .

- MODY Patients : Another significant case study focused on patients with maturity-onset diabetes of the young (MODY), where this compound was found to be particularly effective as a first-line treatment option due to the specific genetic mutations affecting insulin secretion in these individuals .

作用机制

格列酰胺通过刺激胰腺β细胞释放胰岛素来发挥降血糖作用。它与β细胞上的磺酰脲受体结合,导致ATP敏感钾通道关闭。 这导致细胞去极化并打开电压门控钙通道,从而触发胰岛素释放 .

相似化合物的比较

类似化合物

格列吡嗪: 另一种磺酰脲类衍生物,具有类似的作用机制,但药代动力学特性不同。

格列美脲: 一种磺酰脲类药物,与格列酰胺相比,起效快,半衰期短.

格列本脲: 一种磺酰脲类药物,作用时间更长,效力更高。

独特性

格列酰胺在其特定的化学结构和药代动力学特征方面是独特的,这可能在某些临床情况下提供独特的优势。 尽管其降血糖作用被认为不如其他一些磺酰脲类药物,但在特定人群中仍然可以提供治疗益处 .

生物活性

Glidazamide, a member of the sulfonylurea class of drugs, is primarily utilized in the management of type 2 diabetes mellitus (T2DM). This compound is known for its hypoglycemic effects, which are achieved through various biological mechanisms. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and potential implications in diabetes management.

This compound functions by stimulating insulin secretion from the pancreatic beta cells. It binds to the sulfonylurea receptor (SUR1), leading to the closure of ATP-sensitive potassium channels. This closure causes depolarization of the beta cells, opening voltage-dependent calcium channels and facilitating calcium influx, which triggers insulin release . Additionally, this compound enhances peripheral insulin sensitivity and reduces hepatic glucose production, contributing to its overall efficacy in lowering blood glucose levels .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Half-life : Approximately 11 hours.

- Metabolism : Extensively metabolized by the liver with minimal renal clearance.

- Bioavailability : Studies indicate that this compound's bioavailability can be significantly improved when formulated with nanocarrier systems, such as cubosomal nanoparticles .

Clinical Efficacy

Clinical studies have demonstrated this compound's effectiveness in controlling blood glucose levels in patients with T2DM. A comparative study involving 224 patients showed that 65% achieved good glycemic control when switched to this compound from other oral hypoglycemics . Furthermore, it exhibited a lower secondary failure rate compared to other sulfonylureas like glipizide and glibenclamide over a five-year period .

Table 1: Comparative Efficacy of this compound and Other Sulfonylureas

| Drug | Good Glycemic Control (%) | Secondary Failure Rate (%) |

|---|---|---|

| This compound | 65 | 7 |

| Glipizide | - | 25.6 |

| Glibenclamide | - | 17.9 |

Case Studies and Research Findings

Recent research has explored this compound's broader implications beyond glycemic control. A matched case-control study suggested that long-term use of gliclazide (a related compound) is associated with a reduced risk of cancer compared to other sulfonylureas like glibenclamide . This finding indicates potential protective effects that warrant further investigation.

Moreover, a cost-effectiveness analysis from the ADVANCE study showed that gliclazide-based intensive glucose control significantly reduced major macrovascular and microvascular events compared to standard glucose control, primarily benefiting renal protection .

属性

CAS 编号 |

3074-35-9 |

|---|---|

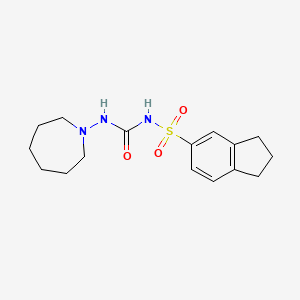

分子式 |

C16H23N3O3S |

分子量 |

337.4 g/mol |

IUPAC 名称 |

1-(azepan-1-yl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea |

InChI |

InChI=1S/C16H23N3O3S/c20-16(17-19-10-3-1-2-4-11-19)18-23(21,22)15-9-8-13-6-5-7-14(13)12-15/h8-9,12H,1-7,10-11H2,(H2,17,18,20) |

InChI 键 |

BAMWZWFFSCYCGQ-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2 |

规范 SMILES |

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2 |

Key on ui other cas no. |

3074-35-9 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。